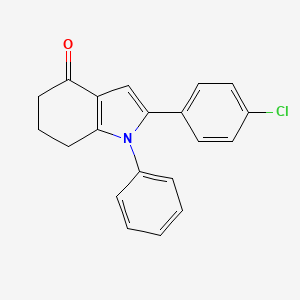
2-(4-chlorophényl)-1-phényl-1,5,6,7-tétrahydro-4H-indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Applications De Recherche Scientifique
2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological studies to understand its interaction with various biological targets and its potential as a therapeutic agent.
Medicine: Due to its biological activities, it is investigated for its potential use in treating diseases such as cancer, viral infections, and inflammatory conditions.
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It’s known that the metabolism of similar compounds, such as ddt, involves multiple steps including oxidation, reduction, hydrolysis, and conjugation . These processes could potentially be affected by the compound, leading to downstream effects on various biological systems.
Pharmacokinetics
It’s known that similar compounds, such as chlorfenapyr, have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties could potentially impact the bioavailability of the compound.
Result of Action
It’s known that indole derivatives can have diverse biological activities and therapeutic possibilities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
It’s known that similar compounds, such as ddt, can be influenced substantially by environmental processes such as biotransformation or transfer between compartments . These environmental factors could potentially influence the action, efficacy, and stability of the compound.
Méthodes De Préparation
The synthesis of 2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The reaction yields the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
5-fluoro-3-phenyl-1H-indole-2-carboxylate: Known for its antiviral activity.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of 2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-15-11-9-14(10-12-15)19-13-17-18(7-4-8-20(17)23)22(19)16-5-2-1-3-6-16/h1-3,5-6,9-13H,4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZABQGAVOJNWQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














